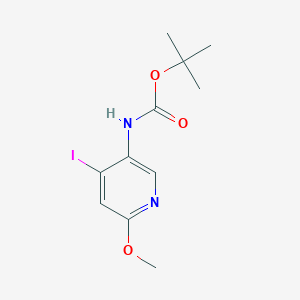

tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate

描述

属性

IUPAC Name |

tert-butyl N-(4-iodo-6-methoxypyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-8-6-13-9(16-4)5-7(8)12/h5-6H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBITMHESFEWFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Boc Protection of Pyridin-3-yl Amine Derivatives

The initial step often involves protection of the amino group on the pyridine ring with a tert-butyl carbamate group to afford the Boc-protected intermediate. This is commonly achieved by reacting the corresponding aminopyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

- Typical conditions:

- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

- Base: TEA or DIPEA (1.1 to 2 equivalents)

- Temperature: 0°C to room temperature

- Reaction time: 1–16 hours

- Purification: Silica gel chromatography or reverse-phase flash chromatography.

This step yields tert-butyl carbamate-protected pyridin-3-yl derivatives with high purity.

Selective Iodination at the 4-Position

Selective iodination of the pyridine ring is a critical step. The 4-position iodination is typically achieved by electrophilic aromatic substitution using iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).

- Reagents and conditions:

- Iodinating agent: NIS or ICl

- Solvent: Dichloromethane or acetonitrile

- Temperature: 0°C to room temperature

- Reaction time: 1–4 hours

- Notes: The presence of the methoxy group at the 6-position activates the ring towards electrophilic substitution, facilitating regioselective iodination at the 4-position.

After iodination, purification is performed by column chromatography to isolate the desired 4-iodo derivative.

Installation and Retention of the Methoxy Group

The methoxy substituent at the 6-position is generally introduced prior to Boc protection and iodination or retained if present in the starting material. Methoxylation can be achieved by methylation of a hydroxyl precursor using methylating agents such as methyl iodide (MeI) or dimethyl sulfate under basic conditions.

- Typical methylation conditions:

- Base: Potassium carbonate (K2CO3)

- Solvent: Acetone or DMF

- Temperature: Room temperature to reflux

- Reaction time: Several hours

- Purification: Standard extraction and chromatography.

Representative Experimental Procedure

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Boc Protection | Amino-pyridine + Boc2O + TEA in DCM, 0°C to RT, 4 h | tert-Butyl carbamate-protected pyridine | High yield, mild conditions |

| 2. Iodination | Boc-protected pyridine + NIS in DCM, 0°C to RT, 2 h | 4-iodo derivative | Regioselective iodination |

| 3. Methoxylation (if needed) | Hydroxy-pyridine + MeI + K2CO3 in acetone, reflux, 6 h | 6-methoxypyridine derivative | Efficient methylation |

Research Findings and Data Analysis

- Yield and Purity: Boc protection typically affords yields above 85%. Iodination yields vary from 60% to 90% depending on conditions and scale.

- Reaction Monitoring: TLC and LC-MS are standard for monitoring reaction progress.

- Spectroscopic Data:

- [^1H NMR](pplx://action/followup): Characteristic singlet for tert-butyl group at ~1.4 ppm, aromatic protons in the 6.5–8.0 ppm range, methoxy singlet near 3.8 ppm.

- [^13C NMR](pplx://action/followup): Signals for carbamate carbonyl (~155 ppm), tert-butyl carbons (~28 ppm), aromatic carbons, and methoxy carbon (~55 ppm).

- Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight of this compound.

Summary Table of Preparation Parameters

Additional Notes

- Use of tertiary amine bases such as TEA or DIPEA is critical to neutralize acids formed during Boc protection and iodination steps.

- Reaction times and temperatures should be optimized to minimize side products and maximize yield.

- The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) if deprotection is required for further transformations.

- Safety precautions must be observed when handling iodine reagents and organic solvents.

化学反应分析

Types of Reactions: tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The iodine atom can be reduced to form a hydrogen atom or substituted with other functional groups.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or carboxylic acids, while reduction of the iodine atom may result in the formation of hydrogen or other substituted derivatives.

科学研究应用

Overview

tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate is a pyridine derivative characterized by its unique functional groups, including a methoxy group and an iodine atom. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its versatile reactivity and potential applications in drug discovery and chemical synthesis.

Chemistry

In the realm of synthetic chemistry, this compound serves as a crucial intermediate for synthesizing more complex organic compounds. Its ability to engage in nucleophilic substitution reactions makes it suitable for creating diverse chemical entities.

Biology

The compound is utilized as a probe in biological research to study interactions between pyridine derivatives and biological macromolecules. Its structural features enable it to modify biomolecules, aiding in the exploration of their functions and interactions within cellular systems.

Medicine

In medicinal chemistry, this compound shows promise as a candidate for drug development. Its unique structure may facilitate the design of novel therapeutic agents targeting specific biological pathways. Research has indicated potential applications in treating diseases where pyridine derivatives play a role in therapeutic mechanisms .

Industrial Applications

In industrial settings, this compound is valuable for producing specialty chemicals and materials. Its versatile reactivity allows for the synthesis of high-value products, which are essential in various manufacturing processes .

作用机制

The mechanism of action of tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The methoxy and iodine groups can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a class of tert-butyl carbamate-protected pyridine derivatives. Key structural analogues differ in substituent type, position, and electronic properties. Below is a detailed comparison:

Table 1: Structural and Physical Properties of Selected Analogues

Key Comparative Analysis

Substituent Reactivity and Electronic Effects

- Iodo vs. Chloro/Methyl : The iodine in the target compound enhances its utility in Suzuki or Ullmann coupling reactions compared to chloro or methyl analogues, which are less reactive in such transformations .

- Methoxy Position : The methoxy group at position 6 in the target compound (vs. position 2 or 5 in analogues) alters the electron density of the pyridine ring. Position 6 methoxy may reduce steric hindrance compared to position 2, facilitating nucleophilic substitutions .

Physical Properties

- Molecular Weight : The iodine substituent contributes to the high molecular weight (374.16 g/mol) of the target compound, making it heavier than chloro (274.70 g/mol) or methyl (238.28 g/mol) analogues .

- Predicted Properties : For tert-Butyl (6-chloro-4-methylpyridin-3-yl)carbamate, predicted properties include a density of 1.214 g/cm³ and pKa of 12.06 , suggesting moderate solubility in organic solvents . Similar trends are expected for the target compound.

生物活性

tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition, including a methoxy group, an iodine atom, and a tert-butyl carbamate moiety, which may contribute to its interactions with biological macromolecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure

- IUPAC Name : tert-butyl N-(4-iodo-6-methoxypyridin-3-yl)carbamate

- Molecular Formula : C11H15IN2O3

- Molecular Weight : 350.16 g/mol

Structural Characteristics

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Pyridine Ring | Contains methoxy and iodine substituents |

| Carbamate Group | tert-butyl ester functional group |

The biological activity of this compound is believed to involve its interaction with specific molecular targets. The iodine and methoxy groups facilitate various chemical interactions, including hydrogen bonding and halogen bonding, which may modulate the activity of enzymes and receptors involved in critical biological pathways.

Potential Therapeutic Applications

- Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Neuroprotective Effects : The compound may exhibit protective effects against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells.

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds, providing insights into the potential effects of this compound.

Study 1: Neuroprotective Properties

In a study examining neuroprotective agents, derivatives similar to this compound showed promise in reducing apoptosis in astrocytes induced by amyloid beta (Aβ) peptides. These compounds were found to decrease levels of pro-inflammatory cytokines such as TNF-α, suggesting a mechanism through which they may protect against neurodegeneration .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of related pyridine derivatives, revealing their ability to inhibit cell proliferation in various cancer cell lines. The study highlighted the role of halogen substituents in enhancing biological activity, indicating that similar modifications might yield beneficial effects for this compound .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyridine derivatives:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 4-Iodobenzoic acid | Moderate anticancer properties | Similar iodine substitution |

| 3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid | Potential neuroprotective effects | Different substituents on the pyridine ring |

常见问题

Q. Basic

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Storage : Amber glass vials at –20°C to prevent light-induced decomposition (iodo group sensitivity).

- Waste Disposal : Follow protocols for halogenated waste. Toxicity data from related carbamates suggest acute exposure risks (e.g., skin irritation); consult SDS analogs for guidance .

How to troubleshoot low yields in the deprotection of the Boc group?

Advanced

Low yields during Boc removal (e.g., with TFA or HCl/dioxane) may result from:

- Incomplete Deprotection : Extend reaction time or increase acid concentration.

- Side Reactions : Stabilize intermediates using scavengers (e.g., triisopropylsilane in TFA).

- Alternative Methods : Thermal cleavage (180–200°C) or catalytic hydrogenation. Validate via LC-MS to confirm amine formation .

What solvents are optimal for recrystallizing this carbamate?

Basic

Recrystallization solvents depend on solubility:

- Ethyl Acetate/Hexane : For moderate polarity.

- DCM/Diethyl Ether : For high solubility in DCM and slow precipitation.

Conduct gradient solubility tests (hot filtration) and monitor crystal growth under controlled evaporation .

How does the methoxy group influence the compound’s reactivity?

Advanced

The electron-donating methoxy group:

- Directs Electrophilic Substitution : Para/ortho to the methoxy on the pyridine ring.

- Stabilizes Intermediates : Enhances resonance in transition states (e.g., during cross-coupling).

Compare reactivity with non-methoxy analogs (e.g., tert-butyl 4-iodopyridin-3-ylcarbamate) to isolate electronic effects via Hammett analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。